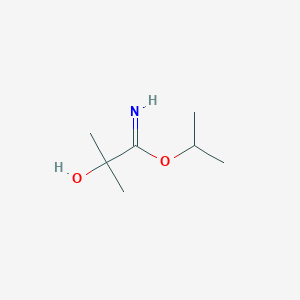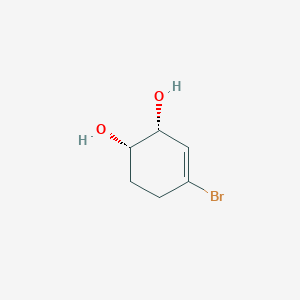
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a bromine atom and two hydroxyl groups attached to a cyclohexene ring. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-4-bromocyclohex-3-ene-1,2-diol can be achieved through various methods. One common approach involves the bromination of cyclohexene followed by dihydroxylation. The reaction typically employs bromine (Br2) as the brominating agent and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for the dihydroxylation step. The reaction conditions often include an inert solvent such as dichloromethane (CH2Cl2) and controlled temperatures to ensure high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and dihydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, enantioselective catalysts and chiral auxiliaries may be employed to achieve the desired stereochemistry on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH).
Major Products Formed
Oxidation: Formation of 4-bromocyclohex-3-ene-1,2-dione or 4-bromocyclohex-3-ene-1,2-dicarboxylic acid.
Reduction: Formation of 4-bromocyclohexane-1,2-diol.
Substitution: Formation of 4-azidocyclohex-3-ene-1,2-diol or 4-alkoxycyclohex-3-ene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biotransformation studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (1S,2R)-4-bromocyclohex-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical transformations, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-4-bromocyclohex-3-ene-1,2-diol
- (1R,2R)-4-bromocyclohex-3-ene-1,2-diol
- (1R,2S)-4-bromocyclohex-3-ene-1,2-diol .
Uniqueness
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (1S,2R) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes. Its unique reactivity and selectivity make it a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
828295-32-5 |
|---|---|
Molekularformel |
C6H9BrO2 |
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9BrO2/c7-4-1-2-5(8)6(9)3-4/h3,5-6,8-9H,1-2H2/t5-,6+/m0/s1 |
InChI-Schlüssel |
LHODWCNVZJCSBX-NTSWFWBYSA-N |
Isomerische SMILES |
C1CC(=C[C@H]([C@H]1O)O)Br |
Kanonische SMILES |
C1CC(=CC(C1O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
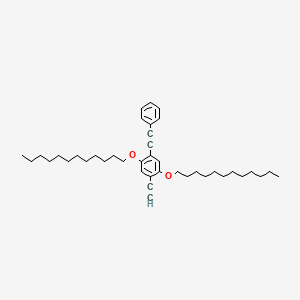
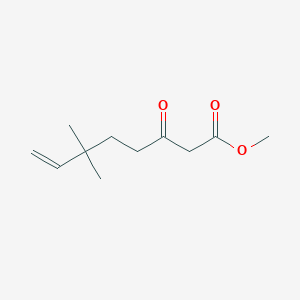
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
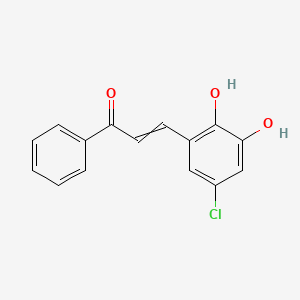
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
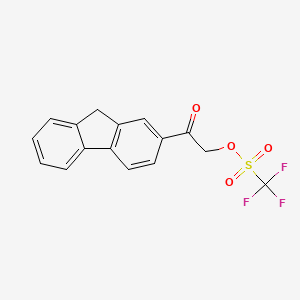
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
